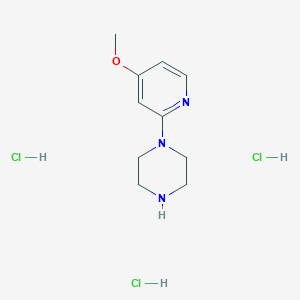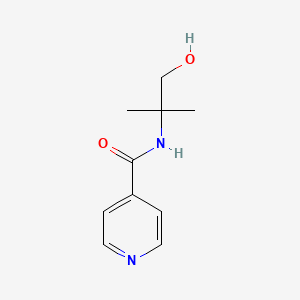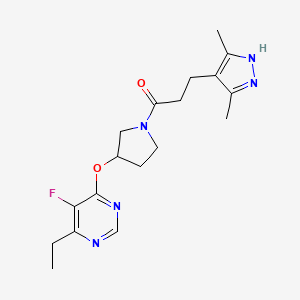
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)(2-(3-methoxyphenyl)thiazolidin-3-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Disorder Analysis
- The study of isomorphous structures, such as certain methyl- and chloro-substituted small heterocyclic analogues, has revealed that these compounds obey the chlorine-methyl exchange rule. This finding underscores the intricate disorder within these molecules, posing challenges for automatic detection during data mining processes. Such insights are critical for understanding molecular interactions and the development of new compounds with enhanced specificity and activity (Rajni Swamy et al., 2013).
Tautomerism and Hydrogen Bonding
- Research on NH-pyrazoles has uncovered significant tautomerism, influenced by the presence of hydroxy groups. This tautomerism, observed both in solution and the solid state, is stabilized by hydrogen bonds in crystalline structures. These findings highlight the importance of tautomeric balance in the design of molecular structures for specific scientific applications (Cornago et al., 2009).
Antibacterial and Anticancer Potential
Novel thiazolyl pyrazole and benzoxazole derivatives have been synthesized and characterized, demonstrating significant antibacterial activities. This research paves the way for the development of new antimicrobial agents based on pyrazole derivatives (Landage et al., 2019).
Another study synthesized pyrazolines based thiazolidin-4-one derivatives, evaluating them for their pharmacological potential. This research contributes to the discovery of compounds with potential anticancer and HIV treatment properties (Patel et al., 2013).
Central Nervous System Depressants
- A series of novel (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones has been synthesized, showing central nervous system depressant activity, anticonvulsant properties, and potential antipsychotic effects. These compounds offer a foundation for developing new therapeutic agents targeting CNS disorders (Butler et al., 1984).
Antimicrobial and Anticancer Agents
- Pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties, alongside pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activity. These compounds exhibit higher efficacy against certain cancer cell lines compared to reference drugs, illustrating their potential as chemotherapeutic agents (Hafez et al., 2016).
Mechanism of Action
Target of action
The compound contains a pyrazole ring, which is a common feature in many bioactive compounds. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects . The specific targets of this compound would depend on its exact structure and functional groups.
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to influence pathways related to oxidative stress and apoptosis .
Properties
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[2-(3-methoxyphenyl)-1,3-thiazolidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-25-20(14-19(24-25)18-13-17(29-3)8-9-21(18)30-4)22(27)26-10-11-31-23(26)15-6-5-7-16(12-15)28-2/h5-9,12-14,23H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBMRTDGVXCSSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCSC3C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2955539.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2955543.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2955544.png)
![4-[4-(3-Methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile](/img/structure/B2955546.png)


![N-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-6-fluoropyridine-2-carboxamide](/img/structure/B2955551.png)
![2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2955553.png)
![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2955555.png)


![2-chloro-N-{[3-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}pyridine-4-carboxamide](/img/structure/B2955559.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[(4-fluorophenyl)methyl]oxamide](/img/structure/B2955561.png)
